molecular formula C33H34N2O11 B117241 N-(3-Pyridylmethyl)adriamycin CAS No. 145843-38-5

N-(3-Pyridylmethyl)adriamycin

Cat. No.: B117241
CAS No.: 145843-38-5
M. Wt: 634.6 g/mol
InChI Key: GGTVPUWEBRGMCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Pyridylmethyl)adriamycin, also known as this compound, is a useful research compound. Its molecular formula is C33H34N2O11 and its molecular weight is 634.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Anthracyclines - Daunorubicin - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Efficacy in Cancer Treatment

Research indicates that N-(3-Pyridylmethyl)adriamycin shows promise across various cancer types:

  • Breast Cancer : Studies have demonstrated that this compound exhibits potent cytotoxicity against breast cancer cell lines. For instance, it has been shown to enhance apoptosis in MCF-7 cells through the activation of the PI3K/AKT signaling pathway .
  • Lung Cancer : Preclinical models suggest that this compound can inhibit tumor growth and metastasis in lung cancer models, showcasing its potential as a therapeutic agent .
  • Leukemia : The compound has demonstrated equipotent antileukemic activity comparable to doxorubicin without cross-resistance, indicating its potential use in treating resistant leukemia cases .

Combination Therapies

The combination of this compound with other chemotherapeutic agents has been explored to enhance therapeutic outcomes:

  • Synergistic Effects : Research indicates that combining this compound with other agents like cyclophosphamide or methotrexate may result in synergistic effects, improving overall efficacy while potentially reducing toxicity .
  • Targeted Therapies : There is ongoing investigation into the use of this compound in conjunction with targeted therapies. Early findings suggest that it may enhance the effectiveness of treatments targeting specific molecular pathways involved in cancer progression .

Case Studies and Clinical Trials

Several case studies and clinical trials have highlighted the applications of this compound:

  • Breast Cancer Clinical Trials : A trial involving patients with advanced breast cancer showed promising response rates when treated with a regimen including this compound alongside other agents .
  • Combination with Immunotherapy : Preliminary studies are examining the use of this compound in combination with immunotherapeutic agents to assess improved immune responses against tumors .

Data Table: Comparative Efficacy

Cancer TypeEfficacy of this compoundMechanism of ActionCombination Potential
Breast CancerHigh (apoptosis induction)DNA intercalation, ROS generationSynergistic with cyclophosphamide
Lung CancerModerate (tumor growth inhibition)Topoisomerase inhibitionPotential with targeted therapies
LeukemiaHigh (equipotent to doxorubicin)DNA damage via intercalationEffective against resistant strains

Properties

CAS No.

145843-38-5

Molecular Formula

C33H34N2O11

Molecular Weight

634.6 g/mol

IUPAC Name

6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[5-hydroxy-6-methyl-4-(pyridin-3-ylmethylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C33H34N2O11/c1-15-28(38)19(35-13-16-5-4-8-34-12-16)9-23(45-15)46-21-11-33(43,22(37)14-36)10-18-25(21)32(42)27-26(30(18)40)29(39)17-6-3-7-20(44-2)24(17)31(27)41/h3-8,12,15,19,21,23,28,35-36,38,40,42-43H,9-11,13-14H2,1-2H3

InChI Key

GGTVPUWEBRGMCO-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NCC6=CN=CC=C6)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NCC6=CN=CC=C6)O

Key on ui other cas no.

145843-38-5

Synonyms

N-(3-pyridylmethyl)adriamycin
YM 1
YM-1
YM1 doxorubicin analog

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.